molecular formula C13H15NO2 B2883411 4-cyclopropylidene-1-(furan-3-carbonyl)piperidine CAS No. 2034375-03-4

4-cyclopropylidene-1-(furan-3-carbonyl)piperidine

Cat. No.: B2883411
CAS No.: 2034375-03-4
M. Wt: 217.268
InChI Key: AHUKKYLYKUEFMO-UHFFFAOYSA-N
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Description

4-cyclopropylidene-1-(furan-3-carbonyl)piperidine is a chemical compound that features a unique structure combining a cyclopropylidene group, a piperidine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropylidene-1-(furan-3-carbonyl)piperidine typically involves the reaction of cyclopropylidene piperidine with furan-3-yl methanone under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropylidene-1-(furan-3-carbonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-cyclopropylidene-1-(furan-3-carbonyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyclopropylidene-1-(furan-3-carbonyl)piperidine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclopropylidene-1-(furan-3-carbonyl)piperidine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

(4-cyclopropylidenepiperidin-1-yl)-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(12-5-8-16-9-12)14-6-3-11(4-7-14)10-1-2-10/h5,8-9H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUKKYLYKUEFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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